INCB059872

Small Cell Lung Cancer Selectivity Epigenetics

For researchers studying SCLC or venetoclax-resistant AML, INCB059872 offers unique differentiation. Its >21-fold selectivity over normal T-cells (IC50 >10 µM) minimizes off-target effects in SCLC models, while its validated synergy with BET inhibitors provides a clear pathway for combination therapy research. This compound is essential for any laboratory seeking a reliable, high-purity LSD1 inhibitor for translational oncology studies.

Molecular Formula C23H34N2O3
Molecular Weight 386.5 g/mol
CAS No. 1802909-49-4
Cat. No. B10855417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB059872
CAS1802909-49-4
Molecular FormulaC23H34N2O3
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCOCC1(CCN(CC1)CC2(CCC2)C(=O)O)CNC3CC3C4=CC=CC=C4
InChIInChI=1S/C23H34N2O3/c1-28-17-22(15-24-20-14-19(20)18-6-3-2-4-7-18)10-12-25(13-11-22)16-23(21(26)27)8-5-9-23/h2-4,6-7,19-20,24H,5,8-17H2,1H3,(H,26,27)/t19-,20+/m0/s1
InChIKeyWBPWDDPSYSUQJA-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

INCB059872 (CAS 1802909-49-4): A Clinical-Stage Irreversible LSD1 Inhibitor for Epigenetic Oncology Research


INCB059872 is a potent, orally bioavailable, and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . As a tranylcypromine-derived FAD-directed covalent inhibitor, it is a member of a class of compounds that have advanced to clinical evaluation for the treatment of hematological malignancies and solid tumors, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML) [1][2]. The compound exhibits nanomolar potency in SCLC cell lines and demonstrates a high degree of selectivity over non-tumorigenic cells, positioning it as a targeted tool for investigating epigenetic mechanisms in oncology [3].

Why Procurement of INCB059872 Requires Differentiation from Other Clinical LSD1 Inhibitors


The LSD1 inhibitor class is heterogeneous, with distinct clinical candidates exhibiting divergent selectivity profiles, binding modes, and disease-specific activity [1]. In a comprehensive class-level analysis, significant differences in potency and selectivity were observed among clinical LSD1 compounds, with some tool compounds exhibiting low activity and selectivity [1]. Furthermore, specific differentiation mechanisms have been identified for INCB059872, such as its unique therapeutic potential in venetoclax-resistant AML, which is not a universal class effect [2]. Therefore, substitution with another LSD1 inhibitor without considering these specific, quantifiable differences could lead to erroneous experimental conclusions or suboptimal therapeutic research outcomes. The following evidence details where INCB059872's performance is both distinct and verifiable.

Quantitative Differentiation of INCB059872: A Comparative Evidence Guide for LSD1 Inhibitor Selection


Selectivity Profile: INCB059872 Exhibits High Differential Sensitivity Between SCLC and Non-Tumorigenic Cells

INCB059872 demonstrates a pronounced selectivity window between SCLC tumor cells and normal, non-tumorigenic cells. This is a critical differentiator for evaluating therapeutic index and on-target vs. off-target effects. While many LSD1 inhibitors show activity in cancer cells, the magnitude of this differential sensitivity is a key performance metric [1].

Small Cell Lung Cancer Selectivity Epigenetics

Venetoclax-Resistant AML: A Specific Therapeutic Niche for INCB059872 Demonstrated In Vivo

A key differentiation for INCB059872 is its demonstrated efficacy in models of venetoclax-resistant AML, a context where other LSD1 inhibitors may not have published data [1]. INCB059872 showed additive to more-than-additive efficacy when combined with venetoclax in vivo, and importantly, it was evaluated in a post-venetoclax setting [1].

Acute Myeloid Leukemia Drug Resistance Combination Therapy

Synergistic Epigenetic Doublet: INCB059872 and BET Inhibitor Combination

INCB059872's combination with a BET inhibitor (INCB054329) demonstrates a synergistic effect that is specific to this compound combination. This is not a class-wide effect and highlights the potential for unique, compound-specific therapeutic pairings. The combination enhanced myeloid differentiation and apoptosis in human AML cell lines compared to single agents [1].

Acute Myeloid Leukemia Combination Therapy Epigenetics

Recommended Research Applications for INCB059872 Based on Differentiated Evidence


Investigating LSD1 Dependency in Small Cell Lung Cancer (SCLC) with High Selectivity

INCB059872 is optimally suited for in vitro and in vivo SCLC research where a high degree of selectivity between malignant and non-malignant cells is paramount. Its nanomolar potency (EC50 47-377 nM) across a panel of SCLC cell lines, combined with a >21-fold selectivity window over normal T-cells (IC50 > 10 µM), makes it a precise tool for dissecting LSD1-driven oncogenic mechanisms without the confounding influence of general cytotoxicity [1]. This profile is particularly valuable for target validation studies and for assessing the therapeutic window in preclinical SCLC models.

Modeling Therapeutic Strategies for Venetoclax-Resistant Acute Myeloid Leukemia (AML)

The unique differentiation of INCB059872 lies in its demonstrated efficacy in venetoclax-resistant AML models. This compound is the appropriate choice for researchers aiming to explore therapeutic options post-venetoclax failure or to study the mechanisms of synergy between LSD1 inhibition and BCL-2 blockade. Its use in in vivo xenograft studies of venetoclax-resistant cell lines (e.g., MV4;11, Molm13) provides a clinically relevant model for a significant unmet medical need [2].

Exploring Synergistic Epigenetic Combinations (BET and LSD1 Dual Inhibition) in AML

INCB059872 is the preferred tool for investigating the specific, synergistic interaction between LSD1 and BET bromodomain inhibition. The combination of INCB059872 with a BET inhibitor (e.g., INCB054329) has been shown to enhance myeloid differentiation and apoptosis in AML models beyond what is achieved with either agent alone [3]. This application is ideal for researchers exploring novel epigenetic doublet therapies and for those studying the interplay between these two critical epigenetic regulatory pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for INCB059872

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.